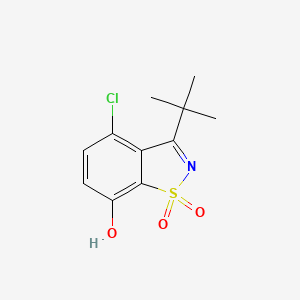
3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of benzisothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of 3-chloro-1,2-benzisothiazole, which is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and ethyl acetate, and may require specific temperatures and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Safety measures are crucial during production due to the potential hazards associated with the chemicals and reactions involved .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-benzisothiazole: Shares a similar core structure but lacks the tert-butyl and hydroxyl groups.
Tris (4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains similar functional groups but has a different overall structure.
Uniqueness
3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions.
Properties
Molecular Formula |
C11H12ClNO3S |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazol-7-ol |
InChI |
InChI=1S/C11H12ClNO3S/c1-11(2,3)10-8-6(12)4-5-7(14)9(8)17(15,16)13-10/h4-5,14H,1-3H3 |
InChI Key |
DEBOMBGASAZBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NS(=O)(=O)C2=C(C=CC(=C21)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{[(3-methoxybenzyl)amino]carbonyl}-2-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13368036.png)
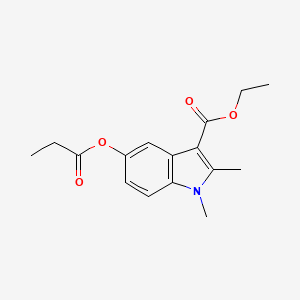
![N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368056.png)
![7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B13368059.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13368062.png)
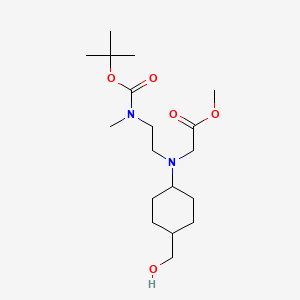

![3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13368092.png)
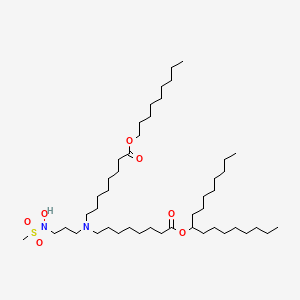
![1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368099.png)
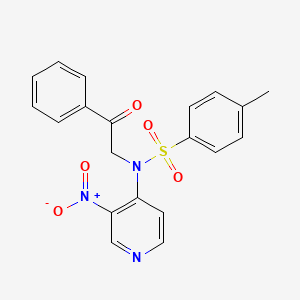
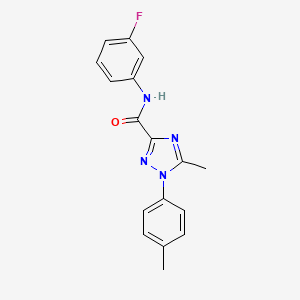
![3-[(Methylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368118.png)

